2-(4-fluorophenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
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Overview
Description
2-(4-fluorophenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a fluorophenyl group and a pyrrolidinyl moiety, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide typically involves multiple steps, including the formation of the pyrrolidinyl ring and the introduction of the fluorophenyl group. Common synthetic routes may involve:
Formation of the Pyrrolidinyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced to the phenyl ring.
Amide Bond Formation: The final step usually involves coupling the pyrrolidinyl intermediate with an acetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(4-fluorophenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group and the pyrrolidinyl moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid: This compound shares structural similarities and is used in the synthesis of phthalazinone scaffolds.
Other Fluorophenyl Derivatives: Compounds with similar fluorophenyl groups can exhibit comparable chemical properties and reactivity.
Uniqueness
2-(4-fluorophenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c20-16-8-6-14(7-9-16)10-18(23)21-12-15-11-19(24)22(13-15)17-4-2-1-3-5-17/h1-9,15H,10-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZGOMNEJBCVKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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